1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane
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Overview
Description
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane is a halogenated hydrocarbon with a unique structure featuring multiple fluorine atoms and both chlorine and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane typically involves the halogenation of a suitable hydrocarbon precursor. One common method is the fluorination of an undecane derivative followed by selective chlorination and iodination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The use of fluorine gas, chlorine gas, and iodine sources under controlled conditions ensures high yield and purity. Safety measures are crucial due to the reactive nature of halogens.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield alcohol derivatives.
Scientific Research Applications
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Its unique halogenation pattern makes it useful in the development of specialized materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of fluorinated compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogens allows for strong interactions with electron-rich sites on target molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Another halogenated hydrocarbon with similar fluorination but different chain length.
Octafluoro-1,4-diiodobutane: Features two iodine atoms and a shorter carbon chain.
Uniqueness
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated hydrocarbons.
Properties
CAS No. |
103147-30-4 |
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Molecular Formula |
C11H14ClF8I |
Molecular Weight |
460.57 g/mol |
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane |
InChI |
InChI=1S/C11H14ClF8I/c1-2-3-4-5-7(21)6-8(13,14)9(15,16)10(17,18)11(12,19)20/h7H,2-6H2,1H3 |
InChI Key |
OGANEFNTKOUCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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